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Compound of Interest

Compound Name: 2-Methyl-1-nitroanthraquinone

Cat. No.: B094343 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-
nitroanthraquinone

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-
nitroanthraquinone (CAS No. 129-15-7), a key intermediate in the synthesis of various dyes.

[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers,

scientists, and drug development professionals to ensure compound identity, purity, and for

elucidating reaction mechanisms. This document synthesizes data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a multi-faceted

analytical profile of the molecule.

Molecular Structure and Overview
2-Methyl-1-nitroanthraquinone is an anthraquinone derivative characterized by a methyl

group at the C2 position and a nitro group at the C1 position of the anthracene-9,10-dione core.

[3] Its molecular formula is C₁₅H₉NO₄, with a molecular weight of 267.24 g/mol .[3][4] The

planar, aromatic structure with electron-withdrawing nitro and carbonyl groups dictates its

chemical and spectroscopic properties.

Caption: Molecular structure of 2-Methyl-1-nitroanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure

by probing the magnetic properties of atomic nuclei.[5] For 2-Methyl-1-nitroanthraquinone,

both ¹H and ¹³C NMR provide critical data for structural verification.

Expertise & Experience: Causality in Experimental
Choices
The choice of a deuterated solvent is critical. A solvent like deuterochloroform (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆) is typically chosen for its ability to dissolve the compound

without producing interfering signals in the ¹H NMR spectrum.[5] For ¹³C NMR, a sufficient

number of scans and an appropriate relaxation delay are necessary to obtain good signal-to-

noise for quaternary carbons, which have longer relaxation times.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-1-nitroanthraquinone in approximately

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal

signal dispersion.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single

lines for each unique carbon.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H and ¹³C NMR Spectral Data
While specific, publicly available high-resolution spectra for 2-Methyl-1-nitroanthraquinone
are limited, the expected chemical shifts can be predicted based on the structure and data from
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analogous anthraquinone compounds.[6][7][8][9]

Table 1: Predicted NMR Spectroscopic Data for 2-Methyl-1-nitroanthraquinone

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H ~ 2.5 - 2.8 Singlet (s) Methyl protons (-CH₃)

¹H ~ 7.5 - 8.5 Multiplets (m)
6 Aromatic protons (-

CH)

¹³C ~ 15 - 20 - Methyl carbon (-CH₃)

¹³C ~ 125 - 150 -

Aromatic and nitro-

substituted carbons (-

C, -CH)

¹³C ~ 180 - 185 -
Carbonyl carbons

(C=O)

Note: PubChem indicates the existence of a ¹³C NMR spectrum for this compound, held by

Wiley-VCH GmbH, confirming experimental data has been generated.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within

the molecule, providing a characteristic "fingerprint."

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

Sample Preparation: Mix approximately 1-2 mg of the compound with ~100 mg of dry,

spectroscopic grade potassium bromide (KBr).

Grinding: Thoroughly grind the mixture in an agate mortar and pestle to a fine, homogenous

powder.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data
The IR spectrum of 2-Methyl-1-nitroanthraquinone is dominated by absorptions from the

carbonyl, nitro, and aromatic moieties.[3][4]

Table 2: Key IR Absorption Bands for 2-Methyl-1-nitroanthraquinone

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2950 - 2850 Weak
Aliphatic C-H Stretch (from -

CH₃)

~ 1670 - 1680 Strong
C=O Stretch (Anthraquinone

carbonyls)

~ 1590, 1450 Medium Aromatic C=C Stretch

~ 1530 - 1550 Strong Asymmetric NO₂ Stretch

~ 1340 - 1360 Strong Symmetric NO₂ Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Furthermore, the fragmentation pattern observed offers valuable clues about the

molecule's structure.[10][11]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound

is vaporized and separated from the solvent on a capillary column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source (typically Electron Ionization, EI), where it is bombarded with high-energy

electrons to form a molecular ion (M⁺˙) and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data
The mass spectrum of 2-Methyl-1-nitroanthraquinone shows a molecular ion peak

corresponding to its exact mass and a series of fragment ions resulting from the cleavage of its

weakest bonds.[3]

Table 3: Key Mass Spectrometry Data for 2-Methyl-1-nitroanthraquinone

m/z Proposed Fragment Ion Identity/Loss

267 [C₁₅H₉NO₄]⁺˙ Molecular Ion (M⁺˙)

221 [C₁₅H₉O₂]⁺˙ [M - NO₂]⁺˙

193 [C₁₄H₉O]⁺˙ [M - NO₂ - CO]⁺˙

165 [C₁₃H₉]⁺˙
[M - NO₂ - CO - CO]⁺˙ or

[C₁₃H₉]⁺˙ fragment

Note: The NIST Mass Spectrometry Data Center reports major peaks at m/z 267, 221, and

165.[3]

Proposed Fragmentation Pathway
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The fragmentation of the molecular ion is a self-validating process that confirms the

connectivity of the atoms. The primary fragmentation is the loss of the nitro group (NO₂), which

is a common pathway for nitroaromatic compounds. This is followed by sequential losses of

carbon monoxide (CO) from the quinone structure.

[C₁₅H₉NO₄]⁺˙
m/z = 267

(Molecular Ion)

[C₁₅H₉O₂]⁺˙
m/z = 221

- NO₂ [C₁₄H₉O]⁺˙
m/z = 193

- CO [C₁₃H₉]⁺˙
m/z = 165

- CO

Click to download full resolution via product page

Caption: Proposed MS fragmentation of 2-Methyl-1-nitroanthraquinone.

Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a robust and definitive

analytical profile for 2-Methyl-1-nitroanthraquinone. The predicted NMR shifts outline the

carbon-hydrogen framework, IR spectroscopy confirms the presence of key carbonyl and nitro

functional groups, and mass spectrometry verifies the molecular weight and reveals a logical

fragmentation pattern. This guide serves as a foundational reference for the analytical

characterization of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b094343?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

